![molecular formula C13H11N3O3S B14553578 O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate CAS No. 62237-14-3](/img/structure/B14553578.png)
O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that includes at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate typically involves the reaction of pyridine derivatives with nitrophenyl carbamothioates under specific conditions. One common method involves the use of pyridine N-oxide, which is nitrated with nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity. Continuous flow systems offer advantages such as efficient mixing, precise temperature control, and the ability to scale up production safely .
Chemical Reactions Analysis
Types of Reactions
O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, phosphorus trichloride, and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted pyridine and phenyl compounds .
Scientific Research Applications
O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the pyridine group can enhance its binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine: A key intermediate in the synthesis of various pyridine derivatives.
Pyridine N-oxide: Used as a precursor in the synthesis of nitropyridine compounds.
Nitrophenyl carbamothioates: A class of compounds with similar chemical properties and applications.
Uniqueness
O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate is unique due to its combination of pyridine and nitrophenyl groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62237-14-3 |
|---|---|
Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
O-(pyridin-3-ylmethyl) N-(4-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C13H11N3O3S/c17-16(18)12-5-3-11(4-6-12)15-13(20)19-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,20) |
InChI Key |
YAOUAANBHSCGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


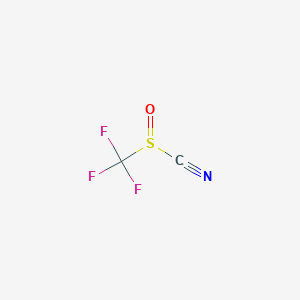
![Methyl [4-(4-chloro-4-oxobutyl)phenyl]acetate](/img/structure/B14553506.png)

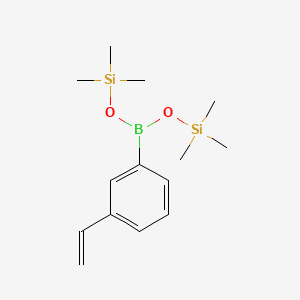
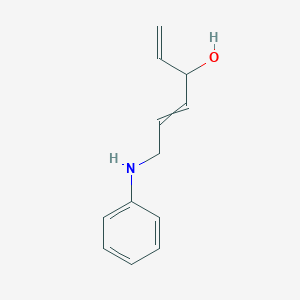
![2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine](/img/structure/B14553519.png)

![1-(8,8-Dichloro-1-methoxy-2-azabicyclo[5.1.0]octan-2-yl)ethan-1-one](/img/structure/B14553537.png)
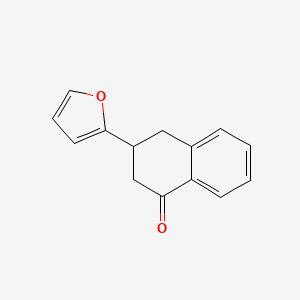
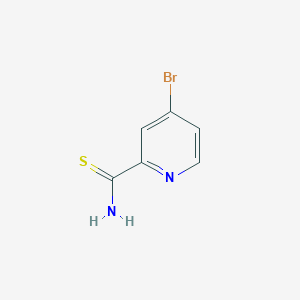

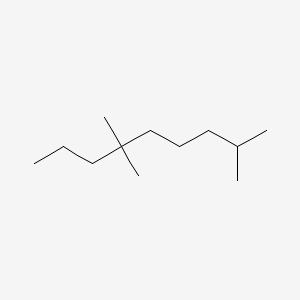

![(Ethane-1,2-diyl)bis[(methylazanediyl)-11-oxoundecane-11,1-diyl] diacetate](/img/structure/B14553568.png)
